(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNIVFAFPMZAPN-LREOWRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 3,5-difluorophenylacrylonitrile. This intermediate is then subjected to a condensation reaction with an amide source, such as acetamide, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide exhibits promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. For instance, derivatives of cyanoenamides have shown effectiveness against various cancer cell lines, including those with mutations in the KRAS gene, which is prevalent in pancreatic and colorectal cancers .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key proteins involved in cell signaling pathways. Specifically, it has been shown to covalently bind to GTP-bound forms of RAS proteins, disrupting their function and leading to reduced cell proliferation and increased apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy as an anticancer agent.
| Structural Feature | Impact on Activity |
|---|---|
| Presence of cyano group | Enhances lipophilicity and bioavailability |
| Difluorophenyl moiety | Increases binding affinity to target proteins |
| E configuration | Stabilizes the compound's conformation for better interaction with biological targets |
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthetic route often includes:
- Formation of the enamine backbone.
- Introduction of the cyano group via nucleophilic substitution.
- Addition of the difluorophenyl substituent through coupling reactions.
This compound can also serve as a precursor for generating various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Case Studies
4.1 Case Study: Antitumor Efficacy
A notable case study examined the efficacy of this compound in a mouse model of pancreatic cancer. The study reported a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent .
4.2 Case Study: Structural Optimization
Another study focused on modifying the compound's structure to improve its selectivity for cancer cells over normal cells. By altering substituents on the phenyl ring, researchers were able to enhance its anticancer activity while minimizing off-target effects .
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares its core 2-cyano-3-arylprop-2-enamide framework with several derivatives discussed in the evidence (Table 1). Key structural variations include:
- Aryl Substituents : The 3,5-difluorophenyl group distinguishes it from compounds with chromone (e.g., compound 1 in ) or trifluoromethylphenyl substituents (e.g., compounds in and ).
- Functional Groups : Unlike sulfur-containing diazaphosphinane derivatives (compounds 2–4 in ), the target molecule lacks heterocyclic or sulfur-based moieties, which may reduce complexity in synthesis but limit redox activity .
Table 1: Structural and Functional Comparison
Pharmacological Implications
- Enzyme Inhibition: AGK2 (), a structural analog with a furyl-dichlorophenyl group, demonstrates SIRT2 inhibition, highlighting how aryl substitution patterns dictate target specificity. The absence of a quinolinyl group in the target compound suggests divergent biological targets .
Biological Activity
(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a cyano group and a difluorophenyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses.
- Molecular Formula : C11H8F2N2O
- Molecular Weight : 220.19 g/mol
- CAS Number : 937600-51-6
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base. This reaction forms an intermediate that is further condensed with an amide source to yield the final product. The process can be optimized using continuous flow reactors for industrial applications to enhance yield and purity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the cyano group enhances binding affinity through hydrogen bonding and dipole interactions, while the difluorophenyl group contributes to its lipophilicity and overall bioactivity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting its potential as a therapeutic agent in inflammatory diseases .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of certain kinases and phosphatases, which are crucial for cell signaling and metabolism. This inhibition can lead to altered cellular responses and may be leveraged for therapeutic interventions in metabolic disorders .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-N-(4-fluorophenyl)-3-(3,5-difluorophenyl)prop-2-enamide | Structure | Moderate anticancer activity |
| (2E)-N-(3,5-dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-enamide | Structure | Low anti-inflammatory effects |
| (2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-difluorophenyl)prop-2-enamide | Structure | High enzyme inhibition |
The unique combination of the cyano group and difluorophenyl moiety in this compound enhances its reactivity and biological activity compared to these similar compounds.
Case Studies
- Case Study on Anticancer Activity :
- A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of exposure.
- Case Study on Anti-inflammatory Properties :
- In an animal model of arthritis, administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and 3,5-difluorobenzaldehyde under basic conditions. For example, Knoevenagel condensation is commonly employed for α,β-unsaturated nitriles. Key steps include refluxing in ethanol with a catalytic base (e.g., piperidine) and monitoring reaction progress via TLC.
- Purity Assurance : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Analytical techniques like HPLC (>95% purity threshold) and NMR (absence of unreacted aldehyde or side products) are critical .
Q. How can the structural and electronic properties of this compound be characterized?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm the (E)-configuration of the α,β-unsaturated nitrile and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNO).
- IR Spectroscopy : Peaks at ~2220 cm (C≡N stretch) and ~1650 cm (amide C=O) confirm functional groups .
Q. What preliminary biological screening strategies are recommended for this compound?
- Approach :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with ciprofloxacin as a positive control.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices.
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the amide/cyano pharmacophores .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Method : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles (C=C-C≡N ~120°) and torsion angles to confirm planarity. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Compare with DFT-optimized structures for validation .
Q. What strategies address discrepancies in biological activity across different assays?
- Analysis :
- Solubility Effects : Test in DMSO vs. aqueous buffers; use dynamic light scattering (DLS) to detect aggregation.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation.
- Target Engagement : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics with putative targets .
Q. How can structure-activity relationship (SAR) studies improve potency against drug-resistant pathogens?
- Design :
- Analog Synthesis : Introduce electron-withdrawing groups (e.g., CF) at the phenyl ring to enhance electrophilicity of the α,β-unsaturated system.
- Bioisosteres : Replace the cyano group with nitro or sulfonamide moieties to modulate reactivity and solubility.
- Data Correlation : Use multivariate regression to link logP, Hammett constants (σ), and MIC values .
Q. What computational methods predict interaction mechanisms with biological targets?
- Tools :
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) to identify H-bonding (amide with backbone) and π-π stacking (fluorophenyl with aromatic residues).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
